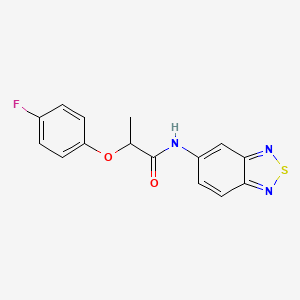
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The presence of the benzothiadiazole moiety and the fluorophenoxy group imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride.
Introduction of Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions using 4-fluorophenol and appropriate leaving groups.
Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the benzothiadiazole derivative with a suitable amine or amide coupling reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiadiazole or fluorophenoxy moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The benzothiadiazole moiety may also play a role in the compound’s interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.
Fluorophenoxy Compounds: Compounds with fluorophenoxy groups attached to different cores.
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide is unique due to the combination of the benzothiadiazole and fluorophenoxy moieties, which impart distinct chemical and physical properties. This combination may enhance its biological activity, stability, and solubility compared to other similar compounds.
Properties
Molecular Formula |
C15H12FN3O2S |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C15H12FN3O2S/c1-9(21-12-5-2-10(16)3-6-12)15(20)17-11-4-7-13-14(8-11)19-22-18-13/h2-9H,1H3,(H,17,20) |
InChI Key |
SGGNIZMLKAUMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=NSN=C2C=C1)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


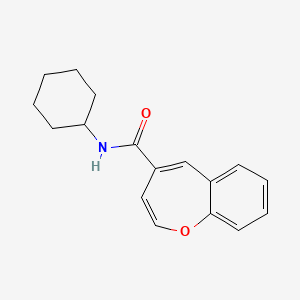
![2-[2-Amino-1-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one](/img/structure/B11321991.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321992.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11322009.png)
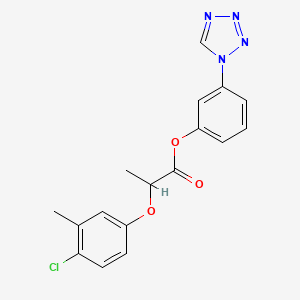
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322018.png)
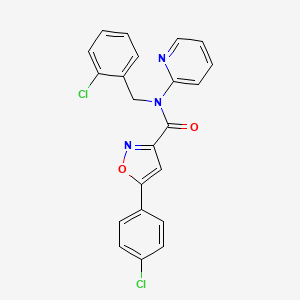
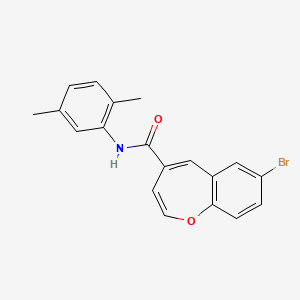
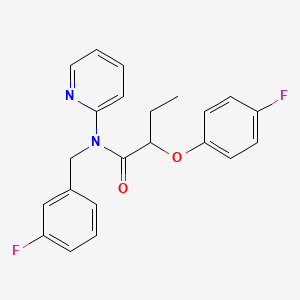
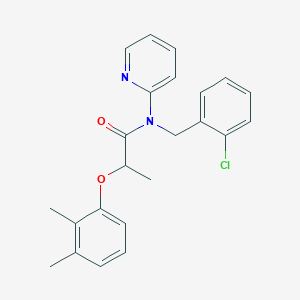
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11322059.png)
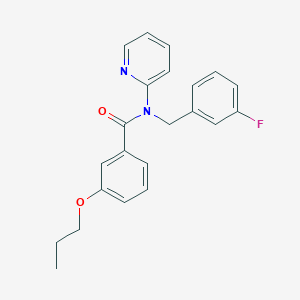
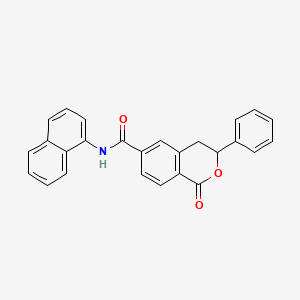
![N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11322071.png)
